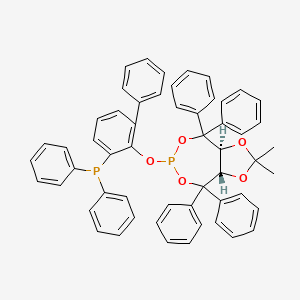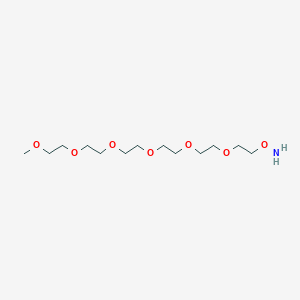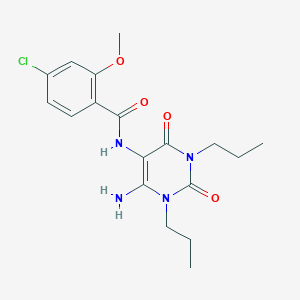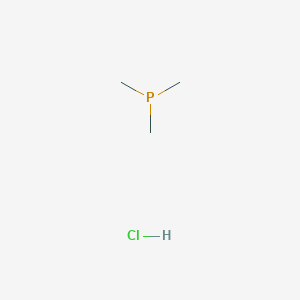
Trimethylphosphine hydrogen chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, trimethyl-, hydrochloride (9CI) is an organophosphorus compound with the chemical formula C3H9P·HCl. It is a derivative of trimethylphosphine, where the phosphine is protonated to form a hydrochloride salt. This compound is commonly used in various chemical reactions and serves as a ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, trimethyl-, hydrochloride can be synthesized by reacting trimethylphosphine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired hydrochloride salt. The general reaction is as follows:
P(CH3)3+HCl→[HP(CH3)3]Cl
The synthesis is usually conducted in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of phosphine, trimethyl-, hydrochloride involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Phosphine, trimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trimethylphosphine oxide.
Reduction: It can be reduced back to trimethylphosphine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Trimethylphosphine oxide.
Reduction: Trimethylphosphine.
Substitution: Various substituted phosphine derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphine, trimethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: It can be used in the study of biological systems where phosphine derivatives play a role.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which phosphine, trimethyl-, hydrochloride exerts its effects involves its ability to act as a ligand, forming complexes with metals. This interaction can influence the reactivity and stability of the metal center, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the metal with which it interacts.
Comparison with Similar Compounds
Similar Compounds
Trimethylphosphine: The parent compound, which is not protonated.
Triethylphosphine: A similar compound with ethyl groups instead of methyl groups.
Triphenylphosphine: A related compound with phenyl groups.
Uniqueness
Phosphine, trimethyl-, hydrochloride is unique due to its protonated form, which can influence its reactivity and solubility compared to its non-protonated counterparts. This makes it particularly useful in specific chemical reactions where the presence of a protonated phosphine is advantageous.
Properties
CAS No. |
10237-22-6 |
|---|---|
Molecular Formula |
C3H10ClP |
Molecular Weight |
112.54 g/mol |
IUPAC Name |
trimethylphosphane;hydrochloride |
InChI |
InChI=1S/C3H9P.ClH/c1-4(2)3;/h1-3H3;1H |
InChI Key |
QMGCGMCWRCSEPP-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14078238.png)
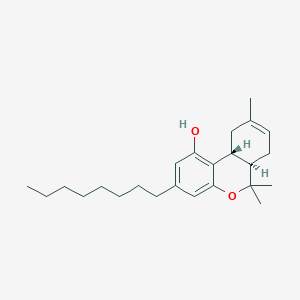
![8-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14078253.png)
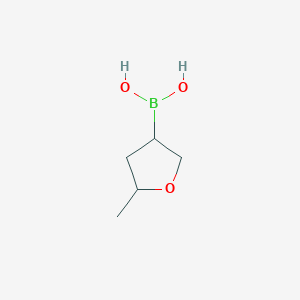
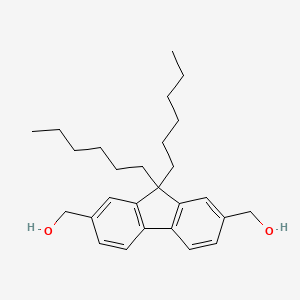
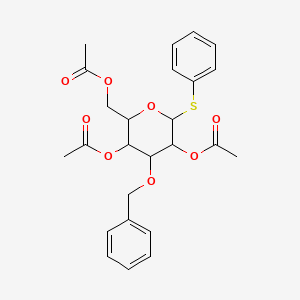


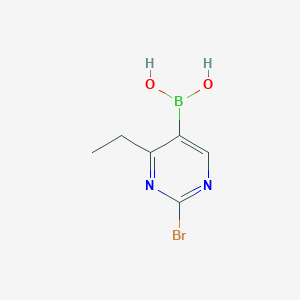
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B14078292.png)

